![molecular formula C12H14ClNO B11883033 6-Chlorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B11883033.png)
6-Chlorospiro[chroman-2,1'-cyclobutan]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chlorospiro[chroman-2,1’-cyclobutan]-4-amine is a chemical compound characterized by its unique spiro structure, which involves a chroman ring fused to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorospiro[chroman-2,1’-cyclobutan]-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the chroman ring, followed by the introduction of the cyclobutane moiety. The chlorination step is usually performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the spiro structure. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chlorospiro[chroman-2,1’-cyclobutan]-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom or reduction of other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6-Chlorospiro[chroman-2,1’-cyclobutan]-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spiro compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Chlorospiro[chroman-2,1’-cyclobutan]-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Chlorospiro[chroman-2,4’-piperidin]-4-one: Similar spiro structure but with a piperidine ring instead of a cyclobutane ring.
6-Chlorospiro[chroman-2,1’-cyclopentan]-4-amine: Similar structure with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
6-Chlorospiro[chroman-2,1’-cyclobutan]-4-amine is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H14ClNO |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
6-chlorospiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-amine |
InChI |
InChI=1S/C12H14ClNO/c13-8-2-3-11-9(6-8)10(14)7-12(15-11)4-1-5-12/h2-3,6,10H,1,4-5,7,14H2 |
InChI Key |
PTKPWRCGRXOQEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(C3=C(O2)C=CC(=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloronaphtho[2,3-d]thiazole](/img/structure/B11882958.png)
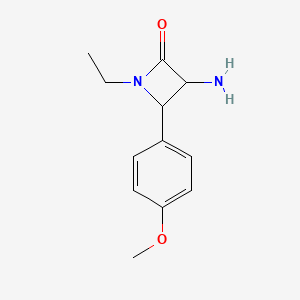
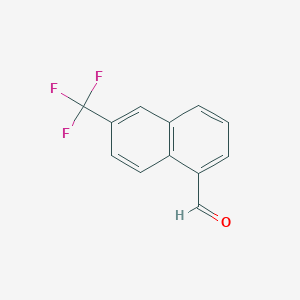
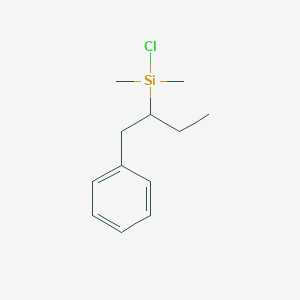
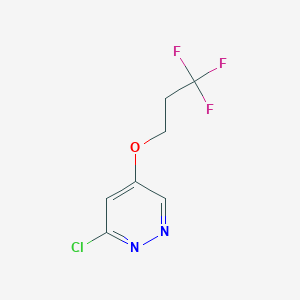
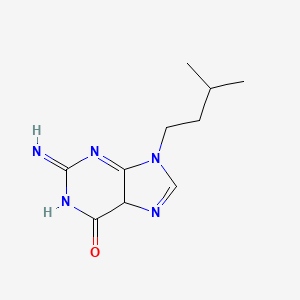
![4-(Imidazo[1,2-A]pyridin-3-YL)benzaldehyde](/img/structure/B11882992.png)
![2-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-methylacetamide](/img/structure/B11882998.png)

![1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one](/img/structure/B11883016.png)

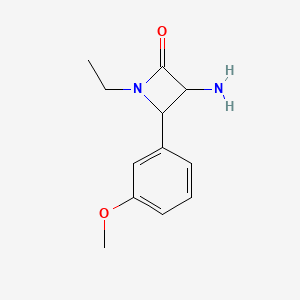
![4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11883040.png)

